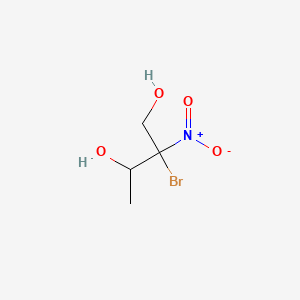
2-Bromo-2-nitrobutane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-2-nitrobutane-1,3-diol is an organic compound known for its antimicrobial properties. It is a white solid with the molecular formula C4H8BrNO4 and a molar mass of 214.01 g/mol . This compound is used in various industrial and consumer applications due to its effectiveness in inhibiting bacterial growth.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-nitrobutane-1,3-diol typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The process includes adding nitromethane, bromine, and water into a reactor, followed by the slow addition of sodium hydroxide aqueous solution. The mixture is stirred for 0.5-2 hours, and chlorine gas is introduced to obtain nitrobromoform. This intermediate is then reacted with formaldehyde and nitromethane, followed by the addition of an inorganic alkali catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: 2-Bromo-2-nitrobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can replace the bromine atom.
Major Products: The major products formed from these reactions include various nitro, amino, and substituted derivatives, which can be further utilized in different chemical processes .
科学的研究の応用
2-Bromo-2-nitrobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: The compound’s antimicrobial properties make it useful in microbiological studies and as a preservative in biological samples.
Medicine: It is employed in pharmaceutical formulations as a preservative to prevent microbial contamination.
Industry: The compound is used in industrial water systems, paper mills, and oil exploration to control bacterial growth and prevent slime and corrosion
作用機序
The antimicrobial effect of 2-Bromo-2-nitrobutane-1,3-diol is primarily due to its ability to interact with essential thiols within bacterial cells. This interaction leads to the inhibition of bacterial growth by disrupting metabolic processes. The compound generates biocide-induced bacteriostasis, followed by growth inhibition through reactions with thiol groups in dehydrogenase enzymes on the microbial cell surface .
類似化合物との比較
- **2-B
2-Bromo-2-nitropropane-1,3-diol: Similar in structure and antimicrobial properties but differs in the length of the carbon chain.
特性
CAS番号 |
53607-26-4 |
|---|---|
分子式 |
C4H8BrNO4 |
分子量 |
214.01 g/mol |
IUPAC名 |
2-bromo-2-nitrobutane-1,3-diol |
InChI |
InChI=1S/C4H8BrNO4/c1-3(8)4(5,2-7)6(9)10/h3,7-8H,2H2,1H3 |
InChIキー |
CUJGEKSBZGYDTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(CO)([N+](=O)[O-])Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


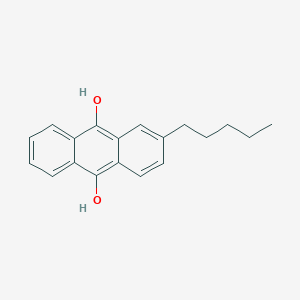

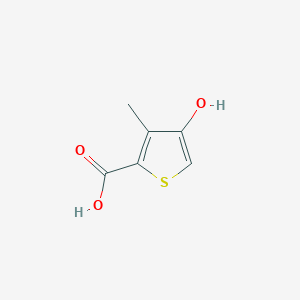
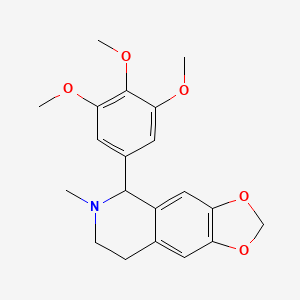
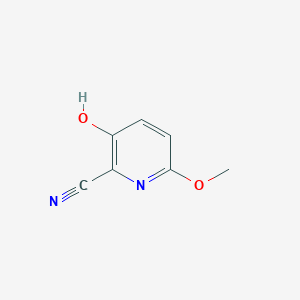
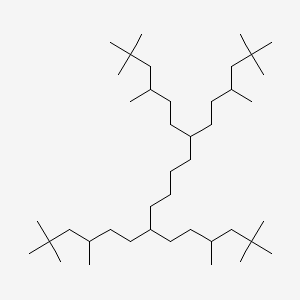

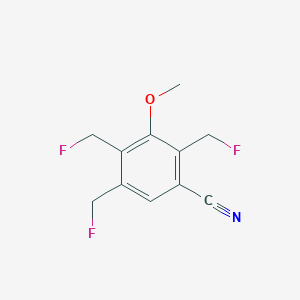
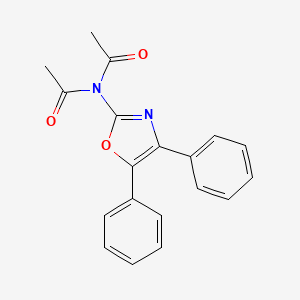
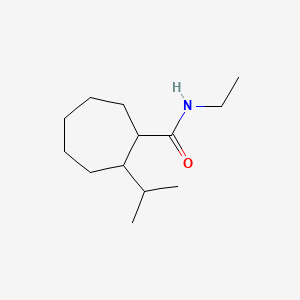

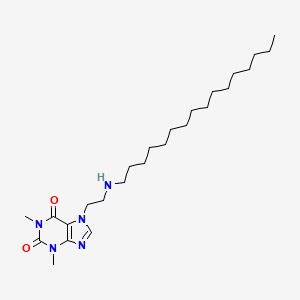
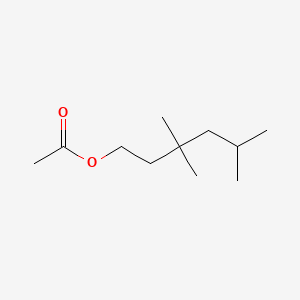
![2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13952335.png)
